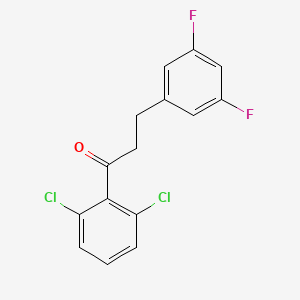

2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone

Description

BenchChem offers high-quality 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2F2O/c16-12-2-1-3-13(17)15(12)14(20)5-4-9-6-10(18)8-11(19)7-9/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLOZKIBGATFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644989 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-54-3 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone (CAS 898777-54-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone, a halogenated aromatic ketone with significant potential in medicinal chemistry and drug discovery. While specific data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust framework for its synthesis, characterization, and potential biological evaluation. We will explore plausible synthetic routes, propose detailed analytical methodologies for purification and identification, and discuss potential pharmacological activities based on the broader class of substituted propiophenones and chalcones. This document is intended to serve as a foundational resource for researchers embarking on the study of this and similar molecules.

Introduction: The Chemical Landscape of Substituted Propiophenones

Propiophenone and its derivatives represent a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific compound of interest, 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone, possesses a unique substitution pattern with a dichlorinated phenyl ring and a difluorinated phenyl ring separated by a three-carbon chain. This structure suggests potential for novel pharmacological effects, likely in the realms of anticancer and anti-inflammatory research, as has been observed with structurally similar chalcones and propiophenones.[1][2][3] This guide will provide the necessary technical details to enable further investigation into this promising compound.

Synthesis and Purification

While a specific, published synthesis for 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone has not been identified in the available literature, a highly plausible and efficient two-step synthetic pathway can be proposed based on established organic chemistry reactions. The overall strategy involves an initial Claisen-Schmidt condensation to form the corresponding chalcone, followed by a reduction of the α,β-unsaturated ketone to yield the target propiophenone.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (2E)-1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one (Chalcone Intermediate)

This procedure is adapted from the synthesis of a structurally similar chalcone, (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one.[4]

-

Materials:

-

2',6'-Dichloroacetophenone

-

3,5-Difluorobenzaldehyde

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl), 1.5 N

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2',6'-dichloroacetophenone and 1 equivalent of 3,5-difluorobenzaldehyde in ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 1.5 equivalents of powdered potassium hydroxide in ethanol to the cooled reaction mixture.

-

Continue stirring the reaction mixture at room temperature for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture to a pH of approximately 3 with 1.5 N HCl.

-

The precipitated solid, the crude chalcone, is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Reduction of the Chalcone to 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone

The reduction of the α,β-unsaturated ketone can be achieved through various methods. Catalytic hydrogenation is a common and effective approach.

-

Materials:

-

(2E)-1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one

-

Palladium on Carbon (Pd/C, 10%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the chalcone intermediate in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dichlorinated and difluorinated rings will appear in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns influenced by the chlorine and fluorine substituents. The two methylene groups of the propiophenone chain will appear as triplets in the aliphatic region (typically δ 2.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift (typically δ 190-200 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon atoms attached to fluorine exhibiting characteristic C-F coupling. The aliphatic carbons will be observed in the upfield region (typically δ 30-50 ppm).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ should be observable. Characteristic fragmentation patterns for halogenated compounds, such as the loss of chlorine or fluorine atoms, can provide further structural confirmation.[5][6] The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in characteristic M+2 and M+4 peaks.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment and quantitative analysis.

-

Proposed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).

-

Injection Volume: 10 µL.

-

This method should be validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.[7][8]

Data Summary

| Property | Predicted Value / Observation |

| Molecular Formula | C₁₅H₁₀Cl₂F₂O |

| Molecular Weight | 315.15 g/mol |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Aliphatic protons (triplets, δ 2.5-3.5 ppm) |

| ¹³C NMR | Carbonyl carbon (δ 190-200 ppm), Aromatic carbons (δ 110-160 ppm with C-F coupling), Aliphatic carbons (δ 30-50 ppm) |

| Mass Spectrum (EI) | Molecular ion peak [M]⁺ at m/z 314/316/318, characteristic fragmentation pattern for halogenated compounds. |

Potential Biological Activities and Screening Protocols

Based on the biological activities of structurally related chalcones and propiophenones, 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone is a promising candidate for evaluation in anticancer and anti-inflammatory assays.

Anticancer Activity

Many chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The proposed mechanism often involves the induction of apoptosis.

-

Proposed In Vitro Anticancer Screening Workflow:

Caption: A workflow for the in vitro evaluation of anti-inflammatory activity.

-

Griess Assay Protocol (Nitric Oxide Inhibition):

-

Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of nitrite as an indicator of NO production.

-

Safety and Handling

As a halogenated organic compound, 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

-

Handling:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

-

Disposal:

Conclusion

2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone is a compound with considerable potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established chemical reactions, and the suggested analytical and biological screening protocols are standard methods in the field. It is our hope that this guide will serve as a valuable resource for researchers and scientists, enabling them to unlock the full potential of this and other novel halogenated compounds.

References

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available at: [Link]

-

Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones. PubMed. Available at: [Link]

-

(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one. National Institutes of Health. Available at: [Link]

-

Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. Available at: [Link]

-

Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. PMC. Available at: [Link]

-

Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

-

Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl. Study.com. Available at: [Link]

-

(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. National Institutes of Health. Available at: [Link]

-

New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PMC. Available at: [Link]

-

CHLORINATED ORGANICS HANDBOOK. OxyChem. Available at: [Link]

-

(PDF) Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. ResearchGate. Available at: [Link]

-

Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. ResearchGate. Available at: [Link]

-

Some considerations in the handling of fluorine and the chlorine fluorides. Office of Scientific and Technical Information. Available at: [Link]

-

Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PMC. Available at: [Link]

-

Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. Available at: [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

-

Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. MDPI. Available at: [Link]

-

Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... ResearchGate. Available at: [Link]

-

Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Substituted phenylthiophenylamines with antiinflammatory activity. PubMed. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF FAROPENEM IN PURE AND PHARMACEUTICAL FORMULATIONS. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PubMed. Available at: [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

-

(PDF) Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. ResearchGate. Available at: [Link]

-

Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available at: [Link]

Sources

- 1. Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. hscprep.com.au [hscprep.com.au]

Precision Mass Spectrometry & Physicochemical Profiling of Halogenated Small Molecules: A Case Study of C₁₅H₁₀Cl₂F₂O

Executive Summary & Core Directive

In the high-stakes environment of drug discovery and agrochemical development, the molecular formula C₁₅H₁₀Cl₂F₂O represents more than a mere sum of atoms; it is a prototypical "Lipophilic Halogenated Small Molecule" (LHSM). Compounds with this specific halogenation pattern (two chlorines, two fluorines) are frequently encountered as kinase inhibitor scaffolds, benzoylurea insecticide precursors, or halogenated diaryl ethers.

The Core Challenge: Novice researchers often conflate Average Molecular Weight with Monoisotopic Mass . For a molecule like C₁₅H₁₀Cl₂F₂O, this error (approx. 1.1 Da) is sufficient to cause false negatives in High-Resolution Mass Spectrometry (HRMS) screening.

This guide moves beyond basic definitions to provide a rigorous framework for the characterization, isotopic validation, and physicochemical profiling of this specific molecular architecture.

The Molecular Weight Profile[1]

To accurately identify C₁₅H₁₀Cl₂F₂O in a complex matrix (e.g., plasma or soil), one must distinguish between the weights used for dosing (Average) and the weights used for detection (Monoisotopic).

Table 1: Mass Definitions for C₁₅H₁₀Cl₂F₂O

| Mass Type | Value (Da / g/mol ) | Application Context |

| Monoisotopic Mass | 314.0077 | MS/MS Screening. Calculated using the primary isotopes ( |

| Average Molecular Weight | 315.14 | Gravimetric Dosing. Calculated using standard atomic weights. Used when weighing powder for stock solutions. |

| Nominal Mass | 314 | Low-Res MS. Integer sum. Often insufficient for distinguishing isobaric interferences. |

Critical Insight: The difference between 315.14 and 314.0077 arises largely from the chlorine isotopes. If you set your mass spectrometer extraction window to 315.14 ± 0.05 Da, you will miss the target entirely .

Isotopic Fingerprinting: The "Cl₂" Signature[2]

As a Senior Scientist, I do not rely solely on accurate mass; I validate using Isotopic Fine Structure . The presence of two Chlorine atoms (

The Mathematics of Validation

Chlorine exists naturally as

-

M (314.0077): Both atoms are

Cl. Relative Abundance: 100% (Base Peak). -

M+2 (316.0047): One

Cl, one -

M+4 (318.0018): Both atoms are

Cl. Relative Abundance: ~10.5% .

Visualizing the Logic: The following diagram illustrates the branching probability that generates this specific 9:6:1 intensity pattern.

Figure 1: Isotopic branching logic for a dichloro-species. The convergence of mixed isotopes creates the significant M+2 peak.

Physicochemical Context & Drug-Likeness

Understanding the mass is useless without understanding the molecule's behavior. C₁₅H₁₀Cl₂F₂O is highly lipophilic due to the halogen load.

-

Degree of Unsaturation (DoU):

-

Lipinski's Rule of 5 Analysis:

-

MW < 500: Pass (315.14).

-

H-Bond Donors: Likely 0 (unless OH is present, but formula implies Ether/Ketone). Pass.

-

H-Bond Acceptors: 1 (Oxygen) + 2 (Fluorine often acts as weak acceptor). Pass.

-

LogP: The presence of Cl₂ and F₂ significantly increases lipophilicity.

-

Estimated LogP: ~4.5 - 5.5.

-

Risk: Solubility issues in aqueous buffers.

-

-

Experimental Tip: When preparing stock solutions for this compound, avoid pure water. Dissolve in 100% DMSO first, then dilute into media/buffer to prevent precipitation.

Protocol: High-Resolution Mass Spectrometry (HRMS) Workflow

To definitively confirm the identity of C₁₅H₁₀Cl₂F₂O, follow this self-validating protocol. This workflow assumes the use of a Q-TOF or Orbitrap system.

Phase 1: Sample Preparation

-

Stock: Dissolve standard in MeOH or Acetonitrile to 1 mg/mL.

-

Working Solution: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

-

Why Formic Acid? To promote protonation

in positive mode.

-

Phase 2: Instrument Parameters (Orbitrap Example)

-

Ionization: ESI Positive (Electrospray Ionization).

-

Resolution: Set to > 30,000 @ m/z 200.

-

Reasoning: You need sufficient resolution to separate the

Cl peak from potential background interferences (e.g., sulfur isotopes).

-

-

Lock Mass: MANDATORY. Use a known background ion (e.g., Polysiloxane m/z 371.1012) to correct drift.

Phase 3: Data Analysis Criteria

A positive ID requires meeting all three criteria:

-

Mass Accuracy: Experimental mass must be within ±5 ppm of 314.0077 .

-

Isotope Ratio: The M+2 peak intensity must be within 10% deviation of the theoretical 64%.

-

Retention Time: Must match standard within ±0.1 min.

Workflow Diagram

Figure 2: Analytical decision tree for validating halogenated small molecules.

References

-

National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

-

PubChem. Compound Summary: Fluorinated and Chlorinated Derivatives.[2][3] National Library of Medicine. [Link]

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Standard reference for Isotopic Distributions).

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link]

Sources

suppliers of 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone

Strategic Sourcing and Technical Validation of 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone

Executive Summary

2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone (CAS: 898777-54-3) is a critical synthetic intermediate, primarily utilized in the manufacture of isoxazoline-class antiparasitics (e.g., Sarolaner).[1][2] Its structural integrity—specifically the regiochemistry of the chlorine substituents on the ketone ring and the fluorine substitution on the distal phenyl ring—is paramount for the biological efficacy of downstream APIs.[2]

This guide provides a technical framework for sourcing, validating, and synthesizing this compound. It moves beyond a simple vendor list to establish a Quality Risk Management (QRM) protocol for researchers and procurement officers.

Part 1: The Supply Ecosystem

Sourcing this intermediate requires navigating a bifurcated market: "Catalog Aggregators" (high cost, low volume) and "Process CROs" (bulk, variable quality).[1][2]

Supplier Categorization Matrix

| Supplier Tier | Typical Volume | Lead Time | Risk Profile | Recommended Vendors (Verified Presence) |

| Tier 1: Global Distributors | mg to kg | 1-2 Weeks | Low. COA is usually reliable, but re-testing is mandatory.[1] | Fisher Scientific (Thermo) , MilliporeSigma , VWR |

| Tier 2: Chemical Aggregators | g to kg | 2-4 Weeks | Medium. Often drop-ship from Asia.[1][2] Batch consistency varies. | Ambeed , Combi-Blocks , ChemScene , MolPort |

| Tier 3: Process CROs | kg to MT | 4-12 Weeks | High. Requires audit.[1][2] Best for scale-up. | Haihang Industry , Capot Chemical , BOC Sciences |

Strategic Sourcing Workflow

The following decision tree illustrates the logic for selecting a supplier based on project phase and risk tolerance.

Figure 1: Logic flow for vendor selection and material validation.

Part 2: Technical Validation (The "Trustworthiness" Pillar)[1]

Blindly trusting a Certificate of Analysis (COA) for this molecule is a critical error.[1] The specific substitution pattern (2,6-dichloro vs. 2,4-dichloro) is difficult to separate by standard HPLC if the method is not optimized.[1][2]

Critical Impurity Profile

When evaluating a sample, specifically look for these process-related impurities:

-

The "Chalcone" Impurity (Intermediate):

-

The "Over-Reduced" Alcohol:

-

Regioisomers:

Validated Analytical Protocol

Method: RP-HPLC[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

-

Gradient: 40% B to 90% B over 15 mins.

-

Detection: 210 nm (universal) and 254 nm (aromatic).[1]

-

Acceptance Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.[1]

Part 3: Synthesis & Retrosynthesis (Autonomy & Expertise)

If supply chain disruptions occur, or if commercial purity is insufficient, the molecule can be synthesized in-house.[2] Understanding the synthesis also aids in auditing suppliers.[1]

The "Chalcone Route" (Recommended)[1][2]

This is the most robust pathway, avoiding the harsh conditions of Friedel-Crafts acylation which can lead to des-chlorination or rearrangement.

-

Step 1: Aldol Condensation

-

Step 2: Selective Reduction

Synthetic Pathway Visualization

Figure 2: The "Chalcone Route" synthesis showing critical control points.

Part 4: Safety & Handling (HSE)

-

Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]

-

Handling: Use standard PPE (Gloves, Goggles).[1][2] Handle in a fume hood to avoid inhalation of fine dust.[1]

-

Storage: Store at 2-8°C. The ketone functionality is stable, but the alpha-protons are acidic; avoid strong bases during storage to prevent enolization or condensation.

References

-

ChemicalBook. (2023).[1] Product Entry: 2',6'-DICHLORO-3-(3,5-DIFLUOROPHENYL)PROPIOPHENONE (CAS 898777-54-3).[1][3] Link

-

Zoetis LLC. (2013).[1][4] Spirocyclic isoxazoline derivatives as antiparasitic agents (US Patent 8,466,115 B2).[1][4] U.S. Patent and Trademark Office.[1] Link

-

PubChem. (2023).[1][5] Compound Summary: 1-(2,6-dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one.[1][3] National Library of Medicine.[1] Link[1][2]

-

Fisher Scientific. (2023).[1] Precursor Sourcing: 2,6-Dichloro-3-fluoroacetophenone (Analog Reference). Link

-

ChemScene. (2023).[1] Product List: 1-(3,5-Dichlorophenyl)propan-1-one (Isomer Comparison). Link

Sources

- 1. 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone | C15H9Cl2F3O | CID 24726640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8466115B2 - Spirocyclic isoxazoline derivatives as antiparasitic agents - Google Patents [patents.google.com]

- 3. 2',6'-DICHLORO-3-(3,5-DIFLUOROPHENYL)PROPIOPHENONE | 898777-54-3 [amp.chemicalbook.com]

- 4. US8466115B2 - Spirocyclic isoxazoline derivatives as antiparasitic agents - Google Patents [patents.google.com]

- 5. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Chiral Alcohols using 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone for API Development

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the utilization of 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). Specifically, this note focuses on the stereoselective synthesis of the corresponding chiral alcohol, a critical intermediate for a class of targeted therapies, including Janus Kinase (JAK) inhibitors. While this propiophenone is not publicly documented in the synthesis of a specific commercialized drug, its structural motifs are highly relevant to modern kinase inhibitors. This guide presents a robust, field-proven protocol for its asymmetric reduction, explains the underlying scientific principles, and outlines the analytical methods required for validation, thereby providing a comprehensive framework for its application in drug discovery and development pipelines.

Strategic Importance of the Propiophenone Intermediate

The compound 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone is a sophisticated building block designed for complex API synthesis. Its utility is derived from its distinct structural features:

-

Dichlorinated Phenyl Ring: The ortho and meta chlorine atoms on the acetophenone-derived ring create significant steric hindrance and modulate the electronics of the adjacent ketone. This substitution pattern is often crucial for achieving high binding affinity and selectivity in the final API by directing the molecule into a specific conformation within a protein's active site.

-

Difluorophenyl Group: The 3,5-difluoro substitution on the second phenyl ring is a common feature in modern pharmaceuticals. Fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions with the target protein.

-

Prochiral Ketone: The central carbonyl group is a prochiral center, offering a strategic handle for introducing a critical stereocenter into the molecule. The stereochemistry of the resulting alcohol is often paramount for the biological activity of the final API.

The asymmetric reduction of this ketone to a single enantiomer alcohol is therefore a pivotal step in the synthesis of a potential drug candidate. This guide focuses on achieving this transformation with high efficiency and enantioselectivity.

Core Synthesis Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

The method of choice for this transformation is the Noyori asymmetric hydrogenation, a Nobel Prize-winning technology renowned for its high efficiency, excellent enantioselectivity, and operational simplicity in industrial settings.[1][2]

Principle and Rationale

The reaction employs a chiral Ruthenium-BINAP catalyst. The C2-symmetric BINAP ligand creates a chiral environment around the ruthenium metal center.[3] The ketone substrate coordinates to this chiral complex, and hydrogen is delivered to one face of the carbonyl group, dictated by the chirality of the BINAP ligand ((R)-BINAP or (S)-BINAP) and the steric profile of the substrate. This process, known as a metal-ligand cooperative mechanism, leads to the formation of one enantiomer of the alcohol in high excess.[4][5]

The overall synthetic strategy is outlined below:

Figure 1: Overall synthetic strategy from the propiophenone starting material to a potential JAK inhibitor API.

Detailed Experimental Workflow

The following diagram illustrates the step-by-step laboratory workflow for the asymmetric reduction.

Caption: Step-by-step workflow for the asymmetric hydrogenation protocol.

Step-by-Step Protocol

Materials:

-

2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone (Substrate)

-

(S)-dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) [(S)-RuCl₂-BINAP]

-

Anhydrous Methanol (MeOH)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrogen (H₂) gas (high purity)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

-

Silica Gel for column chromatography

Procedure:

-

Reactor Preparation: To a high-pressure hydrogenation reactor equipped with a magnetic stir bar, add 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone (1.0 eq).

-

Solvent and Base Addition: Add anhydrous methanol (10 vol) followed by potassium tert-butoxide (0.1 eq). Stir the mixture under an inert atmosphere (Nitrogen or Argon) for 15 minutes.

-

Catalyst Preparation: In a separate flask under an inert atmosphere, dissolve (S)-RuCl₂-BINAP (0.005 eq, S/C ratio = 200) in a minimal amount of anhydrous DMF.

-

Catalyst Charging: Transfer the catalyst solution to the reactor via cannula.

-

Hydrogenation: Seal the reactor. Purge the headspace with H₂ gas three times. Pressurize the reactor to 10 bar (approx. 145 psi) with H₂.

-

Reaction: Heat the reactor to 50°C and stir vigorously. Monitor the reaction progress by taking aliquots and analyzing by HPLC for substrate consumption. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Quench the reaction by the slow addition of acetic acid to neutralize the base.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst. Wash the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. To the residue, add Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the pure (S)-1-(2,6-dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-ol.

| Parameter | Value/Condition | Rationale |

| Substrate Concentration | ~0.1 M in Methanol | Balances reaction rate and solubility. |

| Catalyst | (S)-RuCl₂-BINAP | Provides high enantioselectivity for the (S)-alcohol product. |

| Substrate/Catalyst Ratio | 200:1 | An efficient ratio for process chemistry, minimizing catalyst cost. |

| Hydrogen Pressure | 10 bar (145 psi) | Sufficient pressure to ensure high reaction rates without requiring specialized ultra-high-pressure equipment. |

| Temperature | 50°C | Accelerates the reaction rate without promoting significant catalyst decomposition. |

| Base | Potassium tert-butoxide (KOtBu) | Acts as a co-catalyst, essential for the formation of the active ruthenium hydride species.[4] |

| Solvent | Methanol | A polar, protic solvent that is highly effective for Noyori hydrogenations. |

| Expected Yield | >95% | Based on typical performance for this reaction class. |

| Expected e.e. | >99% | The Noyori catalyst is known for delivering exceptionally high enantiomeric excess. |

Analytical Methodologies for In-Process Control

A robust analytical method is critical to validate the success of the asymmetric synthesis. The primary analytical goal is to determine the enantiomeric excess (e.e.) of the chiral alcohol product.

Chiral HPLC Protocol

Principle: Enantiomers are separated on a chiral stationary phase (CSP) column. The differential interaction of each enantiomer with the chiral selector in the CSP leads to different retention times, allowing for their quantification.[6]

Method Parameters:

-

Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based CSP)

-

Mobile Phase: 95:5 (v/v) Hexane / Isopropanol (IPA)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve ~1 mg of the final product in 1 mL of the mobile phase.

Expected Result: Two well-resolved peaks corresponding to the (R) and (S) enantiomers will be observed for a racemic standard. The product from the (S)-BINAP catalyzed reaction should show a major peak for the (S)-enantiomer and, ideally, a negligible peak for the (R)-enantiomer. The enantiomeric excess is calculated as: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Application in Downstream API Synthesis: A Representative Example

The synthesized chiral alcohol is a valuable intermediate for constructing the core of many kinase inhibitors. A common subsequent step involves activating the alcohol for nucleophilic substitution, for instance, via a Mitsunobu reaction or conversion to a sulfonate ester, followed by coupling with a heterocyclic core.

Caption: A plausible downstream pathway for elaborating the chiral alcohol into a more complex API structure.

This step establishes a second key bond and links the chiral side-chain to the core scaffold of the target molecule. The specific stereochemistry of the alcohol ensures the correct three-dimensional orientation of the substituent groups, which is essential for potent and selective inhibition of the target kinase.

Troubleshooting and Safety Considerations

-

Low Conversion: If the reaction stalls, ensure all reagents and solvents were anhydrous and the system was thoroughly purged of oxygen. The catalyst is sensitive to air. Consider preparing a fresh batch of catalyst solution.

-

Low Enantioselectivity: This is rare for Noyori hydrogenations but can be caused by catalyst degradation or the presence of impurities that racemize the product. Ensure high-purity starting materials and inert reaction conditions.

-

Safety: The use of high-pressure hydrogen gas requires a properly rated and maintained reactor and adherence to all standard operating procedures for high-pressure reactions. Potassium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE). The ruthenium catalyst is a heavy metal; dispose of waste according to institutional guidelines.

Conclusion

2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone is a valuable and strategically designed precursor for complex API synthesis. The protocol detailed herein, based on the robust and highly selective Noyori asymmetric hydrogenation, provides a reliable pathway to the corresponding chiral alcohol with excellent yield and enantiopurity. This intermediate is primed for further elaboration into potent and selective kinase inhibitors. The provided analytical methods ensure that process control and final product quality can be rigorously maintained, making this a validated starting point for advanced drug development programs.

References

-

Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]

-

NROChemistry. "Noyori Hydrogenation." [Link]

-

Červinka, O., & Bělovský, O. "Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes." Molecules, 2017, 22(11), 1846. [Link]

-

Mikami, K., et al. "Mechanistic insight into NOYORI asymmetric hydrogenations." Chemical Communications, 2006, (3), 253-265. [Link]

-

Phenomenex. "Chiral HPLC Separations Guidebook." [Link]

Sources

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. youtube.com [youtube.com]

- 4. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Note: Solvent System Design for 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone

The following Application Note and Protocol Guide is designed for researchers and process chemists working with 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone (CAS 898777-54-3).

This guide synthesizes structural analysis with green chemistry principles to provide a robust framework for solvent selection, solubility profiling, and crystallization optimization.

Executive Summary

The compound 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone (Formula: C₁₅H₁₀Cl₂F₂O, MW: 315.14 g/mol ) represents a highly lipophilic dihydrochalcone scaffold often utilized as a key intermediate in the synthesis of kinase inhibitors (e.g., c-Met or ALK pathways). Its structural core features a steric "ortho-effect" due to the 2,6-dichloro substitution, which significantly influences its solubility profile and crystal packing.

This guide provides a rational solvent selection protocol to address common challenges: poor aqueous solubility , oiling out during crystallization , and retention of halogenated solvents .

Physicochemical Profiling & Mechanistic Insight

Structural Analysis

-

Lipophilicity (LogP): Estimated > 4.5. The molecule possesses four halogen atoms and two aromatic rings, rendering it highly hydrophobic.

-

Steric Hindrance: The 2',6'-dichloro substitution forces the carbonyl group out of planarity with the benzoyl ring. This reduces intermolecular

- -

Hydrogen Bonding:

-

Acceptors: 3 (Carbonyl O, Fluorines).

-

Donors: 0.[1]

-

Implication: The molecule cannot self-associate via H-bonds. It relies on Van der Waals and dipole-dipole interactions. Solvents with H-bond donor capacity (Alcohols) may interact favorably with the carbonyl oxygen.

-

Predicted Solubility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application |

| Chlorinated | DCM, Chloroform | Very High (>200 mg/mL) | Extraction, Chromatography (Avoid in final API) |

| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Reaction medium, Stock solutions |

| Ethers/Esters | THF, 2-MeTHF, EtOAc | Moderate-High (50-150 mg/mL) | Process "Sweet Spot" , Crystallization |

| Alcohols | Methanol, IPA, Ethanol | Moderate (20-80 mg/mL) | Crystallization (Temp dependent) |

| Hydrocarbons | Heptane, Hexane | Low (<5 mg/mL) | Anti-solvent |

| Aqueous | Water, PBS | Negligible (<0.01 mg/mL) | Wash solvent |

Protocol: Thermodynamic Solubility Determination

Objective: To empirically determine the saturation solubility of the target compound in candidate solvents to inform process design.

Materials

-

Compound: 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone (>98% purity).

-

Solvents: HPLC Grade (MeOH, ACN, IPA, EtOAc, Heptane, Toluene).

-

Equipment: Thermomixer (e.g., Eppendorf), HPLC-UV or UPLC-MS, 0.22 µm PTFE syringe filters.

Experimental Workflow

-

Preparation: Weigh ~50 mg of compound into six 1.5 mL HPLC vials.

-

Solvent Addition: Add 500 µL of the respective solvent to each vial.

-

Equilibration:

-

Seal vials and place in a thermomixer.

-

Agitate at 800 rpm at 25°C for 24 hours.

-

Note: If the solid dissolves completely, add more compound until a visible suspension persists (saturation).

-

-

Sampling:

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant using a 0.22 µm PTFE filter (prevent adsorption of lipophilic compounds).

-

-

Quantification:

-

Dilute the filtrate 1:100 with Acetonitrile.

-

Analyze via HPLC (UV detection at 254 nm).

-

Calculate concentration against a standard curve.

-

HPLC Method Parameters (Reference)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 min.

-

Flow Rate: 1.0 mL/min.

-

Retention Time: Expect elution at high organic % due to lipophilicity.

Solvent Selection Decision Tree (Workflow)

The following diagram illustrates the logical flow for selecting the optimal solvent system based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Decision matrix for solvent selection prioritizing Green Chemistry alternatives (2-MeTHF, IPA) over traditional chlorinated solvents.

Critical Considerations for Scale-Up

Green Chemistry Substitutions

In line with ICH Q3C(R8) guidelines, avoid Class 1 solvents (Benzene, CCl4) and limit Class 2 solvents (DCM, Methanol).

-

Replace DCM with 2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF offers similar solvency for lipophilic ketones but separates cleanly from water and is derived from renewable sources.

-

Replace DMF with NMP or DMSO (if necessary): However, for this specific molecule, Ethyl Acetate is often sufficient for reaction homogeneity at reflux temperatures.

"Oiling Out" Prevention

Highly lipophilic ketones with low melting points are prone to "oiling out" (Liquid-Liquid Phase Separation) during crystallization, particularly in water/alcohol mixtures.

-

Mitigation: Avoid water as an anti-solvent. Use Heptane or Methylcyclohexane as the anti-solvent.

-

Seeding: Always seed the solution at the metastable zone width (MSZW) limit (approx. 5-10°C below saturation temp) to induce controlled nucleation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726640, 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone (Analogous Structure). Retrieved from [Link]

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1), 7. (General Principles of Solvent Selection). Retrieved from [Link]

-

Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.[2] (Guidance on 2-MeTHF substitution). Retrieved from [Link]

Sources

Precision Reduction of Propiophenone Derivatives: From Stoichiometric Hydrides to Asymmetric Catalysis

Abstract

The reduction of propiophenone (1-phenylpropan-1-one) and its substituted derivatives is a pivotal transformation in the synthesis of pharmaceutical intermediates, including ephedrine analogs, antidepressants, and NSAID precursors. This guide moves beyond generic textbook procedures to provide field-proven protocols for three distinct reduction modalities: stoichiometric hydride reduction (racemic), Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Ketoreductase (KRED) mediated reduction. Emphasis is placed on reaction causality, scalability, and self-validating control mechanisms.

Strategic Reagent Selection

Before initiating experimentation, the choice of reagent must align with the target molecule's stereochemical requirements and the available equipment.

Figure 1: Reagent Selection Decision Matrix

Caption: Decision logic for selecting the optimal reduction methodology based on stereochemical needs and operational constraints.

Protocol A: Stoichiometric Reduction (Racemic)

Target: Rapid generation of racemic 1-phenylpropan-1-ol standards or non-chiral intermediates.

Reagent: Sodium Borohydride (

Mechanistic Insight

While Lithium Aluminum Hydride (

Experimental Protocol

Scale: 10 mmol (1.34 g of propiophenone)

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve propiophenone (1.34 g, 10 mmol) in Methanol (15 mL) .

-

Thermal Control: Cool the solution to 0°C using an ice bath.

-

Why? The reaction is exothermic.[3] Higher temperatures promote side reactions (borate formation) and solvent decomposition.

-

-

Addition: Add

(0.38 g, 10 mmol) portion-wise over 10 minutes.-

Self-Validating Check: Observe vigorous bubbling (

gas). If bubbling ceases immediately upon addition, your solvent may be "wet" (too much water), consuming the reagent.

-

-

Reaction: Remove ice bath and stir at room temperature for 45 minutes.

-

Monitoring: Perform TLC (Hexane/EtOAc 8:2). The UV-active ketone spot (

) should disappear, replaced by the alcohol spot (

-

-

Quench: Slowly add 1M HCl (5 mL) dropwise until bubbling ceases and pH is acidic.

-

Critical Step: This destroys excess hydride and breaks down the tetraalkoxyborate intermediate, liberating the alcohol.

-

-

Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

mL). Wash combined organics with brine, dry over

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target: Enantioselective synthesis (>95% ee) of (R)- or (S)-1-phenylpropan-1-ol. Reagent: Noyori-Ikariya Catalyst (Ru-TsDPEN complex).[4][5]

Mechanistic Insight

This reaction utilizes a "metal-ligand bifunctional" mechanism. The Ruthenium center activates the hydride source (formate or isopropanol), while the amine proton on the TsDPEN ligand directs the substrate via hydrogen bonding. This "lock-and-key" assembly ensures high enantioselectivity.

Figure 2: Noyori Catalytic Cycle

Caption: Simplified catalytic cycle showing the regeneration of the 16-electron active Ruthenium species.

Experimental Protocol

Scale: 5 mmol

Catalyst:

-

Inert Environment: Flame-dry a Schlenk flask and purge with Nitrogen/Argon.

-

Why? Oxygen deactivates the Ruthenium hydride species, killing conversion.

-

-

Catalyst Loading: Add the Ru-catalyst (15.9 mg, 0.025 mmol, 0.5 mol%) to the flask.

-

Solvent System: Add a degassed mixture of Formic Acid/Triethylamine (5:2 azeotrope, 2.5 mL) .

-

Note: This serves as both solvent and hydrogen source.

-

-

Substrate Addition: Add propiophenone (0.67 g, 5 mmol).

-

Reaction: Stir at 28–30°C for 12–24 hours.

-

Self-Validating Check: The deep orange/red catalyst solution should remain homogeneous. Precipitation of Ruthenium black indicates decomposition (usually due to

ingress).

-

-

Workup: Dilute with water (10 mL) and extract with Ethyl Acetate. Wash with saturated

to remove excess formic acid.

Protocol C: Biocatalytic Reduction (KRED)

Target: Ultra-high purity (>99% ee) under Green Chemistry principles. Reagent: Ketoreductase (KRED) Enzyme + Cofactor Recycling System.

Mechanistic Insight

Enzymes require the cofactor NADPH to deliver the hydride.[6] Because NADPH is expensive, it is used in catalytic amounts and regenerated in situ using a secondary "sacrificial" enzyme system, typically Glucose Dehydrogenase (GDH) which converts Glucose to Gluconic Acid, reducing

Figure 3: Biocatalytic Recycling System

Caption: Coupled enzymatic cycle. Note the production of Gluconic Acid, which necessitates pH control.

Experimental Protocol

Scale: 1 mmol (Screening Scale)

-

Buffer Prep: Prepare 10 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing

(2 mM). -

Cofactor Mix: Dissolve

(10 mg) and D-Glucose (200 mg) in the buffer. -

Enzyme Addition: Add KRED (e.g., Codexis KRED-P1-B10 or equivalent) (10 mg) and GDH (5 mg).

-

Substrate: Dissolve propiophenone (134 mg, 1 mmol) in DMSO (0.5 mL) and add to the buffer mix.

-

Why DMSO? Propiophenone has poor water solubility. DMSO acts as a co-solvent. Do not exceed 10% v/v or enzyme denaturation may occur.

-

-

Reaction: Shake at 30°C, 250 rpm.

-

Self-Validating Check (pH): Monitor pH every 2 hours. The generation of gluconic acid will lower pH. If it drops below 6.0, titrate with 1M NaOH to maintain activity.

-

-

Workup: Add Ethyl Acetate (10 mL) to denature the enzyme and extract the product. Centrifuge to break the emulsion.

Analytical Validation (Data Presentation)

To confirm success, you must measure Conversion (yield) and Enantiomeric Excess (ee).

| Parameter | Method | Column / Conditions | Expected Result |

| Conversion | GC-FID or HPLC | C18 / Acetonitrile:Water | Disappearance of ketone peak. |

| Enantioselectivity | Chiral HPLC | Chiralcel OD-H or AD-H | Split peaks for (R) and (S). |

| Configuration | Polarimetry | Optical Rotation | Compare |

Chiral HPLC Conditions (Example):

-

Column: Chiralcel OD-H

-

Mobile Phase: Hexane : Isopropanol (98:2)

-

Flow Rate: 0.5 mL/min

-

Detection: UV @ 254 nm

-

Retention: (S)-isomer typically elutes before (R)-isomer (verify with standards).

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][7] Accounts of Chemical Research. Link

-

Codexis Inc. (2024). Codex® KRED Screening Kit and Protocols.[8] Codexis Technical Documentation. Link

-

Hollmann, F., et al. (2021). Biocatalytic Reduction of Ketones. Green Chemistry. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for NaBH4 protocols).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. kanto.co.jp [kanto.co.jp]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone

Case ID: SYN-26DC-35DF Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Orthogonal" Challenge

Welcome to the Technical Support Center. If you are experiencing low yields (<40%) or high impurity profiles in synthesizing 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone , the root cause is almost invariably the steric shielding of the carbonyl center by the ortho-dichloro substitution.

Standard electrophilic aromatic substitution (Friedel-Crafts) approaches often fail here due to regioselectivity issues (directing to the 2,4-position rather than the crowded 2,6-position). This guide pivots your workflow toward a Nucleophilic Addition to Nitrile or Weinreb Amide strategy, which guarantees the correct isomer and bypasses the steric energy barrier.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am using Friedel-Crafts Acylation (1,3-dichlorobenzene + acid chloride). Why is my yield <10% and the NMR showing the wrong isomer?

Diagnosis: Regioselectivity Mismatch. Technical Explanation: 1,3-Dichlorobenzene directs incoming electrophiles to the ortho/para positions relative to the chlorines. The position between the two chlorines (C2) is the most sterically hindered and electronically deactivated site.

-

Outcome: Your major product is likely the 2',4'-dichloro isomer (acylation at the 4-position), not the desired 2',6'-isomer.

-

Solution: Stop this route immediately. You cannot force this acylation with high yield using standard Lewis acids (

). You must switch to a route that starts with the 2,6-dichloro substitution pattern already established (e.g., 2,6-dichlorobenzonitrile).

Q2: I switched to the Grignard route (2,6-dichlorobenzonitrile + Grignard), but the reaction stalls. Why?

Diagnosis: Steric Inhibition of the Nitrile. Technical Explanation: While nitriles are generally good electrophiles, the two bulky chlorine atoms at the 2,6-positions shield the cyano carbon, significantly raising the activation energy for nucleophilic attack.

-

Solution:

-

Catalysis: Add CuBr·SMe₂ (5 mol%) or CuI to the reaction. This facilitates a carbocupration-like mechanism or activates the Grignard species, improving addition to hindered electrophiles.

-

Solvent Switch: Switch from Et₂O to THF or 2-MeTHF . The higher reaction temperature (reflux in THF: 66°C vs Et₂O: 35°C) is often necessary to overcome the steric barrier.

-

Q3: I see a large amount of "dimer" or homocoupling of my alkyl halide.

Diagnosis: Wurtz Coupling during Grignard Formation. Technical Explanation: The formation of the phenylethyl magnesium species is prone to radical coupling if the concentration of alkyl halide is too high near the magnesium surface.

-

Solution: Use Slow Addition . Add the alkyl halide solution dropwise over 1–2 hours to the refluxing magnesium suspension. Ensure the magnesium is "Turbo-activated" (iodine crystal or DIBAL-H initiation) to reduce the induction period.

Part 2: Optimized Experimental Protocol

Recommended Route: Grignard Addition to 2,6-Dichlorobenzonitrile catalyzed by Copper(I).

Reagents & Stoichiometry Table

| Component | Role | Equiv. | Notes |

| 1-Bromo-2-(3,5-difluorophenyl)ethane | Nucleophile Precursor | 1.2 | Must be dry (<0.05% H₂O) |

| Magnesium Turnings | Grignard Base | 1.3 | Mechanically activated / Iodine initiated |

| 2,6-Dichlorobenzonitrile | Electrophile | 1.0 | The "Scaffold" |

| CuBr·SMe₂ | Catalyst | 0.05 | Critical for hindered nitriles |

| THF (Anhydrous) | Solvent | -- | 0.5 M Concentration |

| H₂SO₄ (3M aq) | Hydrolysis Agent | Excess | For imine hydrolysis |

Step-by-Step Methodology

Phase A: Preparation of the Grignard Reagent[1][2]

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Activation: Add Mg turnings (1.3 eq) and a single crystal of

. Heat with a heat gun under vacuum/N₂ cycles until iodine vaporizes and activates the Mg surface. -

Initiation: Add just enough THF to cover the Mg. Add 5% of the total volume of the bromide solution. Wait for exotherm/color change (cloudy grey).

-

Propagation: Once initiated, add the remaining bromide in THF dropwise over 1 hour, maintaining a gentle reflux.

-

Maturation: After addition, reflux for an additional 1 hour to ensure complete consumption of the bromide.

Phase B: The Catalyzed Addition

-

Cooling: Cool the Grignard solution to 0°C.

-

Catalyst: Add CuBr·SMe₂ (5 mol%) in one portion. Stir for 10 minutes.

-

Electrophile Addition: Dissolve 2,6-dichlorobenzonitrile (1.0 eq) in THF. Add this solution dropwise to the Grignard mixture at 0°C.

-

Note: The solution may turn dark/black; this is characteristic of organocopper species.

-

-

Reaction: Allow to warm to Room Temperature (RT), then heat to Reflux (65°C) for 4–6 hours.

-

Checkpoint: Monitor by HPLC/TLC. The nitrile spot should disappear. A stable imine salt intermediate forms.

-

Phase C: Hydrolysis & Isolation[3]

-

Quench: Cool to 0°C. Carefully quench with 3M H₂SO₄. (Caution: Exothermic).

-

Hydrolysis: Heat the biphasic mixture to 50°C for 2 hours.

-

Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

-

Purification: Recrystallization from Heptane/IPA is usually sufficient due to the high crystallinity of the dichloro-ketone. If oil, use Flash Chromatography (0-10% EtOAc in Hexanes).

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix and the steric "bottleneck" that necessitates the Nitrile/Copper route.

Caption: Decision tree highlighting the regioselectivity failure of Friedel-Crafts vs. the steric management of the Grignard-Nitrile route.

Part 4: References & Authority[3][6]

-

Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Explaining the deactivating and directing effects preventing 2-position acylation in 1,3-dichlorobenzene).

-

Grignard Addition to Nitriles: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on the mechanism of Nitrile-to-Ketone conversion).

-

Copper Catalysis in Grignard Reactions: Weiberth, F. J., & Hall, S. S. (1987). "Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines." Journal of Organic Chemistry, 52(17), 3901–3904. Link

-

Synthesis of Hindered Ketones: Rappoport, Z. (Ed.). (1992). The Chemistry of the Hydroxyl Group. Wiley. (Discussing hydrolysis of sterically hindered imine salts).

Disclaimer: This guide is intended for use by qualified chemical professionals. Always review the Safety Data Sheets (SDS) for 2,6-dichlorobenzonitrile and organomagnesium compounds before proceeding.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. medjpps.com [medjpps.com]

- 4. CN111100057A - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents [patents.google.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. CN105037241A - Synthesis process of 1-(2,6-dichlorophenyl)-2-indolone - Google Patents [patents.google.com]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Solubility Optimization for 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone

Welcome to the Technical Resource Hub. This guide addresses the specific physicochemical challenges associated with 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone (CAS: 898777-54-3). Due to its unique halogenation pattern, this molecule presents distinct solubility and steric challenges that differ from standard propiophenones.

Compound Profile & Physicochemical Analysis

To troubleshoot effectively, we must first understand the structural root of the problem.

-

The "Brick Dust" Factor: The molecule features a 2,6-dichlorophenyl moiety.[1] These bulky chlorine atoms at the ortho positions force the carbonyl group out of planarity with the aromatic ring. This reduces conjugation but significantly increases the crystal lattice energy (making it harder to break apart/dissolve).

-

Lipophilicity: The 3,5-difluorophenyl tail adds significant hydrophobicity without providing hydrogen bond donors.[1] The calculated LogP is likely > 4.5 , classifying it as a Class II/IV compound in the Biopharmaceutics Classification System (BCS) — low solubility, high permeability.

| Property | Estimated Value | Implication |

| Water Solubility | < 1 µg/mL (Practically Insoluble) | Precipitants immediately upon dilution in aqueous media.[1] |

| DMSO Solubility | High (> 50 mM) | Good for stock solutions, but risky for "shock" dilution. |

| LogP | ~4.8 - 5.2 | Requires high organic % in HPLC mobile phases.[1] |

| pKa | Non-ionizable (Neutral) | pH adjustment will not improve solubility. |

Module 1: Biological Assays & Stock Preparation

User Issue: "My compound precipitates immediately when I add the DMSO stock to the cell culture media (RPMI/DMEM)."

Technical Diagnosis: This is the "Solvent Shock" phenomenon. The 2,6-dichloro motif creates a rigid hydrophobic core that aggregates faster than it can disperse when the dielectric constant of the solvent changes (DMSO

Troubleshooting Protocol: The "Step-Down" Dilution

Do not pipette DMSO stock directly into the assay well.[1] Use an intermediate dilution step.

-

Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

-

Intermediate Step: Prepare a 10x working solution in a solvent with intermediate polarity (e.g., PEG-400 or Tyrode’s buffer with 10% DMSO).

-

Final Dilution: Add the intermediate solution to the media.

Advanced Solubilization Matrix If precipitation persists, use the following additives in your assay buffer:

| Additive | Concentration | Mechanism |

| Pluronic F-127 | 0.05% - 0.1% | Forms micelles around the hydrophobic difluorophenyl tail.[1] |

| HP-β-Cyclodextrin | 10% - 20% | Encapsulates the 2,6-dichlorophenyl headgroup.[1] |

| BSA (Bovine Serum Albumin) | 0.1% | Acts as a carrier protein (mimics in vivo transport). |

Visual Workflow: Preventing Precipitation

Figure 1: Decision logic for preventing compound aggregation during biological assay preparation.

Module 2: Synthetic Chemistry & Purification

User Issue: "The reaction is sluggish, or the product won't recrystallize cleanly."

Technical Diagnosis:

-

Steric Hindrance: The two chlorines at the 2,6-positions shield the carbonyl carbon. Nucleophilic attacks (e.g., Grignard, reduction) will be significantly slower than with unsubstituted propiophenone.

-

Solubility Differential: The compound is too soluble in standard organic solvents (DCM, EtOAc) but insoluble in alcohols, making recrystallization tricky.

Synthesis Tip: Overcoming Steric Bulk

-

Activation: If performing a reaction at the carbonyl, use Lewis acid activation (

or -

Temperature: Due to the steric barrier, reactions that normally run at 0°C may need reflux in Toluene or THF.

Purification Protocol: Recrystallization

Do not use single solvents. This molecule requires a binary solvent system.

-

Solvent A (Good Solvent): Dichloromethane (DCM) or Toluene.

-

Solvent B (Anti-Solvent): Hexane or Methanol.

Procedure:

-

Dissolve the crude solid in the minimum amount of boiling Solvent A.

-

Slowly add Solvent B dropwise while keeping the solution boiling until a persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Solvent A to clear the solution.[1]

-

Allow to cool very slowly to room temperature, then to 4°C. Rapid cooling will result in amorphous oil/gum due to the flexible propyl linker.

Module 3: Analytical Challenges (HPLC/LC-MS)

User Issue: "I see peak tailing or retention time drift on HPLC."

Technical Diagnosis:

-

Retention: The high lipophilicity means the compound sticks strongly to C18 columns.

-

Detection: The 2,6-dichloro twist reduces the UV absorption max (

). Monitoring at standard 254 nm might result in low sensitivity.

HPLC Method Optimization

| Parameter | Recommendation | Reason |

| Column | C8 or Phenyl-Hexyl | C18 may be too retentive. Phenyl-Hexyl interacts with the |

| Mobile Phase | ACN:Water (85:15 Isocratic) | High organic content is required to elute the compound. |

| Modifier | 0.1% Formic Acid | Prevents silanol interactions (though the molecule is neutral, this helps peak shape). |

| Wavelength | 210-220 nm or 270 nm (Check Spectrum) | The "twist" reduces conjugation; the primary benzenoid band is likely blue-shifted.[1] |

Visual Workflow: HPLC Troubleshooting

Figure 2: Quick diagnostic path for chromatographic issues.

FAQs

Q: Can I use ethanol to make my stock solution? A: Not recommended. While it may dissolve with heating, it is likely to precipitate upon cooling or storage. DMSO is the gold standard for this compound class.

Q: Is the compound light sensitive? A: Poly-halogenated ketones can undergo photolytic dehalogenation (homolytic cleavage of the C-Cl bond) under intense UV light.[1] Store the solid and solutions in amber vials.

Q: Why is the melting point higher than expected? A: The symmetry of the 3,5-difluoro ring and the heavy halogen atoms (Cl, F) increase the molecular weight and packing density, driving up the lattice energy.

References

-

Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution).[2][3] Link

-

Sigma-Aldrich/Merck. "DMSO Solubility Data & Handling Guide."[1] (General reference for DMSO hygroscopicity and solvent shock). Link

-

PubChem Compound Summary. "2',6'-dichloro-3-fluoroacetophenone" (Structural analog used for property extrapolation).[1] Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Propiophenone Acylation

Welcome to the technical support center for the optimization of propiophenone acylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their acylation reactions. Here, we will delve into the critical role of temperature and provide practical, in-depth troubleshooting advice and answers to frequently asked questions.

Introduction: The Critical Role of Temperature in Propiophenone Acylation

Propiophenone and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. The Friedel-Crafts acylation is a cornerstone of their synthesis, typically involving the reaction of an aromatic compound (like benzene or a substituted benzene) with an acylating agent (such as propanoyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃).[1][2][3]

Temperature is arguably one of the most critical parameters in this process. It directly influences reaction rate, product selectivity, and the formation of undesirable byproducts. An improperly controlled temperature can lead to a range of issues, from a sluggish, incomplete reaction to the formation of multiple products that complicate purification and reduce the overall yield.[4] This guide will provide you with the expertise to navigate these challenges and optimize your reaction temperature for the best possible outcomes.

Troubleshooting Guide

This section is structured in a problem-and-solution format to directly address the common issues encountered during propiophenone acylation.

Problem 1: Low or No Yield of the Desired Acylated Product

Potential Cause A: Reaction Temperature is Too Low

-

Scientific Rationale: Every chemical reaction requires a certain amount of activation energy to proceed. If the reaction temperature is too low, the molecules will not have sufficient kinetic energy to overcome this barrier, resulting in a slow or stalled reaction.[5]

-

Troubleshooting Steps:

-

Initial Low-Temperature Start: It is often prudent to start the reaction at a low temperature, such as 0 °C, especially during the addition of the highly reactive Lewis acid catalyst, to control the initial exothermic reaction.[6]

-

Gradual Temperature Increase: If the reaction does not proceed (as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC)), gradually warm the reaction mixture to room temperature.

-

Controlled Heating: If the reaction is still sluggish at room temperature, gentle heating may be necessary. For less reactive substrates, refluxing in a suitable solvent might be required.[4] It is recommended to increase the temperature in controlled increments (e.g., 10-15 °C) and monitor the progress at each stage to identify the optimal temperature.

-

Potential Cause B: Reaction Temperature is Too High

-

Scientific Rationale: Excessive heat can lead to the decomposition of the reactants, the acylium ion intermediate, or the final product. Furthermore, the Lewis acid catalyst can become less effective or promote unwanted side reactions at elevated temperatures.

-

Troubleshooting Steps:

-

Re-evaluate the Reaction Conditions: If you observe charring, darkening of the reaction mixture, or the formation of insoluble materials, the temperature is likely too high.[7]

-

Lower the Reaction Temperature: Repeat the experiment at a significantly lower temperature. Maintaining the reaction at or below room temperature is often sufficient for activated aromatic rings.[4]

-

Consider a Milder Catalyst: If a lower temperature results in a very slow reaction, consider using a milder Lewis acid catalyst that may be more stable and selective at slightly elevated temperatures.

-

Problem 2: Formation of Multiple Products (Poor Selectivity)

Potential Cause: Reaction Temperature is Too High

-

Scientific Rationale: Friedel-Crafts acylations on substituted benzenes can yield ortho, meta, and para isomers. While the para product is often the major, thermodynamically favored product, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the kinetic ortho product, leading to a mixture of isomers.[8] In some cases, very high temperatures can even lead to polyacylation.[9]

-

Troubleshooting Steps:

-

Run the Reaction at a Lower Temperature: Lowering the reaction temperature will favor the formation of the most stable product. Running the reaction at temperatures below 0 °C (e.g., -10 °C to -20 °C) can significantly improve para-selectivity.[10]

-

Solvent Selection: The choice of solvent can also influence product selectivity. Non-polar solvents like dichloromethane or carbon disulfide can favor the formation of one isomer over another.[8]

-

Monitor Isomer Ratios: Use analytical techniques like GC-MS or NMR to determine the ratio of isomers at different temperatures to pinpoint the optimal conditions for the desired selectivity.

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for propiophenone acylation?

A good starting point for the Friedel-Crafts acylation of benzene or activated derivatives is to cool the reaction mixture to 0 °C in an ice bath before and during the addition of the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent.[6] This helps to control the initial exothermic reaction. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a few hours.[6]

Q2: How does the choice of solvent impact the optimal reaction temperature?

The solvent plays a crucial role in solubilizing the reactants and the Lewis acid catalyst, and its boiling point sets the upper limit for the reaction temperature under reflux conditions.[11] Polar, non-aqueous solvents like dichloromethane (CH₂Cl₂), nitrobenzene, or carbon disulfide (CS₂) are commonly used.[8] It's important to choose a solvent that is inert under the reaction conditions and has a suitable boiling point for the desired temperature range. For instance, refluxing in nitrobenzene (b.p. 210.9 °C) will impart significantly more energy than refluxing in carbon disulfide (b.p. 46.3 °C).[8]

Q3: Can I run the reaction without a solvent?

Solvent-free Friedel-Crafts acylations can be performed, often using solid acid catalysts.[12][13] In such cases, temperature control is still critical. The reaction conditions, including temperature, would need to be optimized for the specific catalyst and reactants being used.

Q4: What are the visual cues that my reaction temperature is not optimal?

-